2(3'-Methoxyphenyl)-N-acetylneuraminic acid
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Overview
Description
2(3’-Methoxyphenyl)-N-acetylneuraminic acid is a complex organic compound with a unique structure that includes a methoxyphenyl group and an N-acetylneuraminic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3’-Methoxyphenyl)-N-acetylneuraminic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methoxyphenylacetic acid with N-acetylneuraminic acid under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .
Industrial Production Methods
In an industrial setting, the production of 2(3’-Methoxyphenyl)-N-acetylneuraminic acid may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2(3’-Methoxyphenyl)-N-acetylneuraminic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of 2(3’-Methoxyphenyl)-N-acetylneuraminic acid include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2(3’-Methoxyphenyl)-N-acetylneuraminic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2(3’-Methoxyphenyl)-N-acetylneuraminic acid involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
2(3’-Methoxyphenyl)-N-acetylneuraminic acid can be compared with other similar compounds, such as:
2-Methoxyphenylacetic acid: Shares a similar methoxyphenyl group but lacks the N-acetylneuraminic acid moiety.
Indole derivatives: Have diverse biological and clinical applications but differ in structure and specific properties.
The uniqueness of 2(3’-Methoxyphenyl)-N-acetylneuraminic acid lies in its combination of the methoxyphenyl group and N-acetylneuraminic acid moiety, which imparts distinct chemical and biological properties .
Properties
CAS No. |
24751-40-4 |
---|---|
Molecular Formula |
C18H25NO10 |
Molecular Weight |
415.4 g/mol |
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-(3-methoxyphenoxy)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C18H25NO10/c1-9(21)19-14-12(22)7-18(17(25)26,29-16(14)15(24)13(23)8-20)28-11-5-3-4-10(6-11)27-2/h3-6,12-16,20,22-24H,7-8H2,1-2H3,(H,19,21)(H,25,26)/t12-,13+,14+,15+,16+,18+/m0/s1 |
InChI Key |
FFQZDUPSNPAFTE-DGYIVEFISA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC2=CC=CC(=C2)OC)O |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2=CC=CC(=C2)OC)O |
Origin of Product |
United States |
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